molecular formula C15H28O2 B1347063 4,4'-Isopropylidenedicyclohexanol CAS No. 80-04-6

4,4'-Isopropylidenedicyclohexanol

Cat. No. B1347063
CAS RN: 80-04-6
M. Wt: 240.38 g/mol
InChI Key: CDBAMNGURPMUTG-UHFFFAOYSA-N
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Patent
US04254235

Procedure details

Into a reaction vessel equipped as in Example A was charged 1064 grams tetramethoxymethyl glycoluril (TMMGU) and 532 grams hydrogenated bisphenol-A which was melted and heated to 120° C. 14 grams of Polycat 200 catayst was added slowly over a 30-minute period at 110°-120° C. to control foaming. The batch temperature was then raised slowly to 160° C. and foaming controlled with 2 grams additions of Quadrol. Total Quadrol added is 10.4 grams. Upon reaching a tack temperature of 80°-85° C., the batch was discharged into a tray. The product, a methoxy-methyl-functional copolymer of TMMGU and HBPA, has a tack temperature of 84° C., a viscosity at 50% non-volatile content in meta-pyrol of K and a methoxy equivalent weight of 212. A small amount of self-condensation had also occurred in this reaction in addition to the primary methoxyhydroxyl reaction.
[Compound]
Name
212
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methoxyhydroxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
meta-pyrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1064 g
Type
reactant
Reaction Step Four
[Compound]
Name
hydrogenated bisphenol-A
Quantity
532 g
Type
reactant
Reaction Step Four
Quantity
14 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
methoxy-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
methoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
COC[N:4]1[C:8](=[O:9])[N:7](COC)[CH:6]2[N:13](COC)[C:14]([N:16](COC)[CH:5]12)=[O:15].C1CCC(NS(O)(=O)=O)CC1.CC(O)CN(CC(O)C)CCN(CC(O)C)CC(O)C.CC(C1CCC(O)CC1)(C1CCC(O)CC1)C>>[CH:6]12[NH:13][C:14](=[O:15])[NH:16][CH:5]1[NH:4][C:8]([NH:7]2)=[O:9]

Inputs

Step One
Name
212
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methoxyhydroxyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
meta-pyrol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
1064 g
Type
reactant
Smiles
COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC
Name
hydrogenated bisphenol-A
Quantity
532 g
Type
reactant
Smiles
Step Five
Name
Quantity
14 g
Type
reactant
Smiles
C1CCC(CC1)NS(=O)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O
Step Eight
Name
methoxy-methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C1CCC(CC1)O)C2CCC(CC2)O
Step Eleven
Name
methoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a reaction vessel equipped as in Example A
TEMPERATURE
Type
TEMPERATURE
Details
The batch temperature was then raised slowly to 160° C.
CUSTOM
Type
CUSTOM
Details
a tack temperature of 80°-85° C.
CUSTOM
Type
CUSTOM
Details
a tack temperature of 84° C.
CUSTOM
Type
CUSTOM
Details
A small amount of self-condensation

Outcomes

Product
Name
Type
Smiles
C12C(NC(=O)N1)NC(=O)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.